molecular formula C10H9N3S B1279446 3-Amino-6-(phenylthio)pyridazine CAS No. 90844-35-2

3-Amino-6-(phenylthio)pyridazine

Cat. No.: B1279446
CAS No.: 90844-35-2
M. Wt: 203.27 g/mol
InChI Key: ZVESEBXJNCNXPH-UHFFFAOYSA-N
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Description

3-Amino-6-(phenylthio)pyridazine is a heterocyclic compound that has garnered interest due to its potential applications in various fields of research and industry. This compound features a pyridazine ring substituted with an amino group at the 3-position and a phenylthio group at the 6-position. The presence of these functional groups imparts unique chemical properties and reactivity to the compound, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Biochemical Analysis

Biochemical Properties

3-Amino-6-(phenylthio)pyridazine plays a significant role in biochemical reactions, particularly in the modulation of inflammatory responses. This compound has been shown to selectively inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), inducible nitric oxide synthase (iNOS), and nitric oxide (NO) in activated glial cells . The interaction of this compound with these biomolecules suggests its potential as a selective inhibitor of glial activation, which is crucial in the context of neurodegenerative diseases. The compound does not inhibit beneficial glial functions, highlighting its specificity and therapeutic potential .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In glial cells, this compound reduces the overproduction of cytokines and oxidative stress products, which are detrimental in neurodegenerative disease pathology . By modulating the activity of glial cells, this compound influences cell signaling pathways, gene expression, and cellular metabolism. This modulation helps in maintaining cellular homeostasis and preventing excessive inflammatory responses that can lead to cellular damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with protein kinases involved in inflammatory pathways . The compound selectively blocks the activation of these kinases, thereby inhibiting the downstream production of pro-inflammatory mediators such as IL-1β, iNOS, and NO . This selective inhibition is achieved without affecting other essential cellular functions, making this compound a promising candidate for therapeutic intervention in inflammatory conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory effects on glial activation for extended periods . Long-term studies have shown that the compound may undergo gradual degradation, which can affect its efficacy over time . Despite this, the initial inhibitory effects on cytokine production and oxidative stress remain significant, highlighting the compound’s potential for short-term therapeutic applications .

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have revealed a dose-dependent response. At lower doses, the compound effectively inhibits glial activation without causing adverse effects . At higher doses, there may be potential toxic effects, including cellular toxicity and disruption of normal cellular functions . These findings underscore the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to inflammation and oxidative stress . The compound interacts with enzymes such as iNOS, modulating their activity and thereby influencing the production of reactive nitrogen species . Additionally, this compound affects metabolic flux by altering the levels of key metabolites involved in inflammatory responses . These interactions highlight the compound’s role in regulating metabolic pathways associated with inflammation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites where it can exert its inhibitory effects on glial activation . The distribution of this compound within tissues is crucial for its therapeutic efficacy, as it ensures that the compound reaches the sites of inflammation and oxidative stress .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm of glial cells, where it interacts with protein kinases and other biomolecules involved in inflammatory pathways . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its accumulation in the cytoplasm . This subcellular localization is essential for the compound’s activity, as it allows this compound to effectively inhibit the production of pro-inflammatory mediators .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(phenylthio)pyridazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyridazine ring, which can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

    Substitution Reactions: The amino group is introduced at the 3-position of the pyridazine ring through nucleophilic substitution reactions. This can be accomplished using reagents such as ammonia or primary amines.

    Thioether Formation: The phenylthio group is introduced at the 6-position through the reaction of the pyridazine derivative with a thiol compound, such as thiophenol, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes described above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(phenylthio)pyridazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can target the nitro group (if present) or the pyridazine ring itself, leading to the formation of different reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyridazine derivatives.

    Substitution: Various substituted pyridazine derivatives with different functional groups.

Scientific Research Applications

3-Amino-6-(phenylthio)pyridazine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    3-Amino-6-phenylpyridazine: Lacks the phenylthio group, which may result in different chemical reactivity and biological activity.

    6-Phenylthio-3-pyridazinone: Contains a carbonyl group at the 3-position instead of an amino group, leading to different chemical properties and applications.

    3-Amino-6-methylthio-pyridazine: Features a methylthio group instead of a phenylthio group, which may affect its reactivity and biological activity.

Uniqueness

3-Amino-6-(phenylthio)pyridazine is unique due to the presence of both the amino and phenylthio groups, which confer distinct chemical properties and biological activities. The combination of these functional groups allows for selective inhibition of glial cell activation and inflammation, making it a valuable compound for medicinal chemistry and biological research.

Properties

IUPAC Name

6-phenylsulfanylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c11-9-6-7-10(13-12-9)14-8-4-2-1-3-5-8/h1-7H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVESEBXJNCNXPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=NN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465769
Record name 3-Amino-6-(phenylthio)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90844-35-2
Record name 3-Amino-6-(phenylthio)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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